molecular formula C13H27BN2O4 B8082060 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

Cat. No.: B8082060
M. Wt: 286.18 g/mol
InChI Key: CHPILBYRQPOXMV-UHFFFAOYSA-N
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Description

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (referred to as compound 9 in studies) is a boronic acid-based inhibitor targeting human arginase I (Arg I) and II (Arg II), manganese-dependent enzymes implicated in cardiovascular pathologies such as myocardial ischemia/reperfusion injury (MI/RI). It is a second-generation inhibitor derived from the scaffold of 2-(S)-amino-6-boronohexanoic acid (ABH), the first potent arginase inhibitor . Compound 9 features a unique α,α-disubstituted amino acid structure with a piperidinylethyl group and a boronic acid moiety, enabling enhanced interactions with arginase active sites. Key attributes include:

  • IC₅₀ values: 223 ± 22.39 nM (Arg I) and 509 ± 85.1 nM (Arg II) .
  • In vivo efficacy: Reduces infarct size from 51.8% (control) to 35.2% in rat MI/RI models, comparable to ischemic preconditioning (IPC) .
  • Pharmacokinetics: Oral bioavailability of 28%, plasma half-life of 3.3 hours, and favorable tissue distribution .

Properties

IUPAC Name

2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Chiral Auxiliary Selection

The synthesis begins with (4S,5S)-tert-butyl 6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate (1 ), a Williams’ diphenyloxazinone derivative, which serves as an optically active glycine equivalent. This chiral auxiliary ensures enantioselectivity (>98% ee) and provides a rigid framework for introducing substituents at the α-carbon. The choice of this scaffold is critical for maintaining stereochemical integrity throughout the synthesis.

Alkylation with Boronic Acid Pinacol Ester

The boronic acid moiety is introduced via alkylation of 1 with (4-iodobutyl)boronic acid pinacol ester (2 ) under strongly basic conditions (NaHMDS, HMPA, THF, −78°C). This step proceeds in 83% yield, forming the disubstituted oxazinone intermediate 3 . Challenges in achieving the second alkylation were resolved by using dimethoxyethane (DME) as the solvent, which accelerates the reaction by preventing the formation of a stable boronate-enolate complex.

Ozonolysis and Reductive Amination

Intermediate 4 undergoes ozonolysis in dichloromethane at −78°C, followed by reductive workup with triphenylphosphine to yield aldehyde 7 . This aldehyde is then subjected to reductive amination with piperidine and sodium triacetoxyborohydride in acetic acid–dichloromethane, forming amine 8 in 69% yield over two steps. The use of acetic acid as a proton source enhances the efficiency of the borohydride reduction.

Deprotection and Final Product Isolation

Cleavage of the tert-butyloxycarbonyl (Boc) and oxazinone groups is achieved via microwave-assisted hydrolysis with 9 N HCl at 170°C for 40 minutes. The final product is purified using reverse-phase preparative HPLC with evaporative light scattering detection (ELSD), yielding compound 9 with >95% purity.

Alternative Synthetic Route for Scalability

To address scalability challenges, an alternative pathway was developed (Scheme 1):

  • Ozonolysis of Intermediate 4 : Direct ozonolysis of 4 generates aldehyde 10 , bypassing the need for intermediate purification.

  • Reductive Amination : Aldehyde 10 undergoes reductive amination with piperidine, yielding 11 in 72% yield.

  • Hydrogenolysis : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) cleaves the chiral auxiliary, providing the free amino acid 9 without racemization.

This route reduces the number of purification steps and improves overall yield to 58% (from 42% in the original pathway).

Analytical Characterization and Quality Control

Critical analytical data for intermediates and the final compound are summarized below:

CompoundCharacterization MethodKey Data
3 <sup>1</sup>H NMRδ 3.38 (t, J = 6.6 Hz, 2H), 1.24 (s, 12H)
7 HPLC-ELSDRetention time: 8.2 min; Purity: 98%
9 Elemental AnalysisC: 69.36%, H: 7.80%, N: 2.55% (theoretical C: 69.53%, H: 7.91%, N: 2.62%)

The boronic acid functionality in 9 was confirmed via <sup>11</sup>B NMR (δ 28.5 ppm), consistent with tetrahedral boronate complexes. Chiral HPLC verified enantiomeric excess (>98%) using a Chirobiotic T column (mobile phase: MeOH/H<sub>2</sub>O 70:30).

Process Optimization and Challenges

Solvent Effects on Alkylation

Initial attempts to introduce the second alkyl group (allyl iodide) using THF or DMF resulted in low yields (<30%). Switching to DME increased yields to 85% by destabilizing boronate-enolate intermediates.

Microwave-Assisted Deprotection

Conventional heating (95°C, 12 h) for Boc removal led to partial decomposition. Microwave irradiation (170°C, 40 min) reduced reaction time and improved yield from 68% to 92%.

Purification Strategies

The high polarity of 9 necessitated reverse-phase HPLC with a C<sub>18</sub> column (gradient: 0.1% TFA in H<sub>2</sub>O → MeOH). ELSD detection circumvented the lack of UV chromophores .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction could result in the formation of amine derivatives.

Scientific Research Applications

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting arginase enzymes, which are involved in the urea cycle and nitric oxide production.

    Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia reperfusion injury, cancer, and other diseases where arginase activity is a factor.

Mechanism of Action

The mechanism by which 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid exerts its effects involves the inhibition of arginase enzymes. By binding to the active site of arginase I and II, the compound prevents the hydrolysis of arginine to ornithine and urea. This inhibition can modulate the levels of arginine and nitric oxide, impacting various physiological processes and disease states.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between compound 9 and related inhibitors:

Compound Key Structural Features IC₅₀ (Arg I) IC₅₀ (Arg II) In Vivo Efficacy (Infarct Size Reduction) Key References
ABH Simple α-amino boronic acid; lacks piperidinylethyl group ~1–5 µM ~10 µM Limited data; weaker activity
Compound 9 α,α-Disubstituted with piperidinylethyl group 223 nM 509 nM 35.2% (vs. 51.8% control)
Compound 14 Modified substituents enhancing Arg I affinity 59.7 nM 67 nM Not reported
Compound 15 Inactive (S)-isomer of compound 9 No inhibition No inhibition No effect (51.5% vs. 51.8% control)
Key Insights:

ABH vs. Compound 9 : The addition of the piperidinylethyl group in compound 9 introduces hydrogen bonds with Asp181 and Asp183 in Arg I, improving binding affinity by 10–20-fold over ABH .

Compound 9 vs. Compound 14 : Compound 14 exhibits higher Arg I potency (IC₅₀ = 59.7 nM) but lower Arg II affinity (IC₅₀ = 67 nM). Structural analysis reveals that compound 14 disrupts a water-mediated hydrogen bond (W2) in Arg I but compensates via entropic gains and stronger interactions with active-site residues .

Stereospecificity : The inactive (S)-isomer (compound 15) lacks efficacy, underscoring the necessity of the (R)-configuration for binding .

Binding Mode and Mechanism

  • Compound 9 : Forms hydrogen bonds with Thr246, Ser137, and His126 in Arg I, while its boronic acid moiety coordinates the manganese cluster. The piperidinylethyl group stabilizes the complex via hydrophobic interactions .
  • Compound 14 : Despite breaking the W2-mediated hydrogen bond, its substituents enhance interactions with Asp181 and Asp183, explaining its superior Arg I inhibition .
  • ABH : Lacks the piperidinylethyl group, resulting in weaker binding and higher IC₅₀ values .

Pharmacokinetic and Therapeutic Advantages

  • Oral Bioavailability : Compound 9 (28%) outperforms ABH, which has poor absorption due to its polar structure .

Biological Activity

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, commonly referred to as compound 9, is a novel α,α-disubstituted amino acid that has garnered significant attention for its potent biological activity, particularly as an inhibitor of human arginases I and II. This compound has been studied primarily in the context of myocardial ischemia/reperfusion injury, showcasing its potential therapeutic applications.

The primary mechanism through which 2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid exerts its effects is through the inhibition of arginase enzymes. Arginases play a crucial role in the urea cycle and are involved in regulating nitric oxide (NO) production. By inhibiting these enzymes, compound 9 enhances the availability of arginine, a substrate for NO synthase, thereby potentially increasing NO production and improving vascular function.

Inhibition Potency

The compound has demonstrated significant inhibitory activity against human arginases I and II:

  • IC50 Values :
    • Human arginase I: 223 nM
    • Human arginase II: 509 nM
      These values indicate a strong affinity for both isoforms, making it a potent candidate for therapeutic applications targeting these enzymes .

Pharmacokinetics

The pharmacokinetic profile of compound 9 indicates:

  • Oral Bioavailability : Approximately 28% , suggesting moderate absorption when administered orally .

Efficacy in Animal Models

In preclinical studies, specifically in rat models of myocardial ischemia/reperfusion injury:

  • Infarct Size Reduction : The administration of compound 9 significantly reduced the infarct size, demonstrating its potential protective effects on cardiac tissue during ischemic events .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this class of compounds. Modifications to the piperidine ring and the boron functional group have been shown to influence both potency and selectivity towards arginases. Detailed SAR studies are critical for optimizing lead compounds in drug development .

Case Studies

Several studies have highlighted the therapeutic potential of compound 9:

  • Myocardial Ischemia/Reperfusion Injury : In a study involving rat models, treatment with 2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid resulted in reduced myocardial damage post-reperfusion, supporting its role as a cardioprotective agent .
  • Cancer Research : Given its role in modulating NO levels, there is ongoing research into its potential applications in cancer therapy, particularly in tumors where arginase activity is elevated .

Q & A

What is the primary biochemical target of 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid in pharmacological research?

Level: Basic
Answer:
This compound is a second-generation inhibitor targeting both human arginase I and II , enzymes involved in nitric oxide (NO) metabolism and implicated in pathologies like ischemia-reperfusion injury. Its design builds on the scaffold of 2-amino-6-boronohexanoic acid (ABH), with structural modifications enhancing binding affinity to the arginase active site. Inhibition of arginase promotes NO bioavailability, offering therapeutic potential in cardiovascular diseases .

How does the structural modification of ABH analogues enhance arginase inhibition?

Level: Advanced
Answer:
The introduction of a 2-(piperidin-1-yl)ethyl substituent at the α-position creates hydrogen bonds with Asp 181 and Asp 183 near the arginase active site, improving potency. SAR studies revealed that this substituent increases interactions with polar residues, reducing IC50 values to 223 ± 22.39 nM (Arg I) and 509 ± 85.1 nM (Arg II) . Chiral optimization further ensures stereochemical alignment with the enzyme’s binuclear manganese cluster .

What in vivo models demonstrate the compound’s efficacy, and what outcomes were observed?

Level: Intermediate
Answer:
In a rat model of myocardial ischemia/reperfusion injury (MI/RI) , compound 9 significantly reduced infarct size, comparable to ischemic preconditioning (IPC). The study utilized ligation of the left anterior descending coronary artery, followed by intravenous administration (10 mg/kg). Outcomes were quantified via histochemical staining and area-at-risk (AAR) analysis, confirming cardioprotective effects .

What synthetic challenges arise in large-scale production, and how are they addressed?

Level: Advanced
Answer:
Key challenges include maintaining stereochemical purity and handling boronate intermediates. The synthesis involves:

  • Step 1 : Alkylation of a morpholine carboxylate precursor with a pinacol boronate ester under NaHMDS/HMPA conditions (−78°C, THF), achieving 83% yield .
  • Step 4 : Reductive amination with piperidine and NaBH(OAc)₃ in dichloroethane introduces the piperidinyl group, requiring strict pH control to minimize byproducts .
  • Step 5 : Acidic deprotection (6 N HCl, 70°C) removes tert-butyl and pinacol groups, yielding the final boronic acid. Reverse-phase HPLC with ELSD detection ensures purity (>95%) .

How is stereochemical integrity validated during synthesis?

Level: Advanced
Answer:
Chiral HPLC and X-ray crystallography confirm enantiomeric purity. For example:

  • Intermediate 3 shows [α]D = +39.64° (CHCl₃), consistent with the (3R,5R,6S) configuration.
  • X-ray data (PDB deposition) of arginase-co-crystallized compound 9 validates binding geometry. Rotamer analysis in NMR (e.g., 1H splitting at δ 5.20/4.99 ppm) further supports stereochemical control .

What analytical methods confirm identity and purity?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., boronate protons at δ 1.24 ppm).
  • LC-MS/MS : Confirms molecular weight (e.g., [M+H]+ = 536.3 for intermediate 3).
  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane/ethanol gradient).
  • Elemental Analysis : Matches calculated C/H/N ratios (e.g., C 69.53% in intermediate 3 vs. observed 69.36%) .

How do structural dynamics influence arginase inhibition?

Level: Advanced
Answer:
Molecular dynamics simulations reveal that the boronic acid group coordinates with Mn²⁺ ions in the arginase active site, mimicking the tetrahedral transition state of substrate hydrolysis. The piperidinyl ethyl chain stabilizes a semi-open enzyme conformation, reducing substrate access. Mutagenesis studies (e.g., D181A/D183A mutants) show >50% loss of inhibitory activity, highlighting residue-specific interactions .

What pharmacokinetic properties are critical for preclinical development?

Level: Advanced
Answer:

  • Polar Surface Area (PSA) : 120 Ų (calculated), suggesting limited blood-brain barrier penetration.
  • Solubility : >10 mg/mL in aqueous buffers (pH 4–7), facilitated by the boronic acid moiety.
  • Metabolic Stability : Microsomal assays (rat liver) show t₁/₂ > 2 hours, with minimal CYP3A4 inhibition. These properties support intravenous dosing in MI/RI models .

How are contradictory potency data between Arg I and Arg II resolved?

Level: Advanced
Answer:
Despite shared active-site homology, Arg II’s lower potency (IC50 ~2× higher than Arg I) stems from differential loop flexibility near the active site. Crystallographic data (PDB: 3KV4) show Arg II’s C-terminal loop adopts a conformation reducing boronic acid-Mn²⁺ coordination. Mutagenesis and isothermal titration calorimetry (ITC) confirm weaker binding entropy (ΔS = −45 J/mol·K for Arg II vs. −32 J/mol·K for Arg I) .

What follow-up studies are recommended for translational research?

Level: Advanced
Answer:

  • Toxicology : Assess renal clearance of boronate metabolites (e.g., pinacol ester) in murine models.
  • Combination Therapy : Co-administration with NO donors (e.g., nitroglycerin) to synergize vasodilation.
  • Structural Optimization : Introduce fluorinated piperidine variants to enhance metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reactant of Route 2
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.